1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid

Description

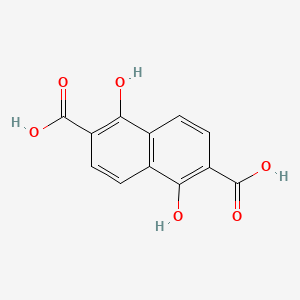

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid is an organic compound with the molecular formula C12H8O6 and a molecular weight of 248.19 g/mol . This compound is known for its electron-donating properties and strong dispersive interactions, making it useful in various scientific and industrial applications .

Properties

IUPAC Name |

1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O6/c13-9-5-1-3-7(11(15)16)10(14)6(5)2-4-8(9)12(17)18/h1-4,13-14H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUDMFCCNVDITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296403 | |

| Record name | 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25543-68-4 | |

| Record name | NSC109127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of Naphthalene-1,5-disulfonic Acid

The most documented and practical synthetic route to this compound involves the hydrolysis of naphthalene-1,5-disulfonic acid under strongly basic conditions, followed by acidification to yield the target compound.

Step 1: Base Hydrolysis

Naphthalene-1,5-disulfonic acid is treated with a strong base such as sodium hydroxide. This step converts the sulfonic acid groups into hydroxyl and carboxyl functionalities through nucleophilic substitution and rearrangement reactions under elevated temperature conditions. The reaction typically requires controlled heating to ensure complete conversion.Step 2: Acidification

After hydrolysis, the reaction mixture is acidified, commonly with mineral acids like hydrochloric acid or sulfuric acid, to precipitate the this compound. This step ensures the compound is isolated in its acid form, suitable for further purification.

This method is favored due to its straightforward approach and the availability of starting materials. It also allows for relatively high yields and purity when optimized properly.

Oxidation of 2,6-Dialkylnaphthalenes Followed by Hydrolysis

Although this method is more commonly associated with the preparation of 2,6-dihydroxynaphthalene, it provides insight into related synthetic strategies that could be adapted for this compound derivatives.

Oxidation Step

2,6-Dialkylnaphthalenes are oxidized in inert organic solvents (e.g., aliphatic hydrocarbons) at temperatures ranging from 50° to 150° C using oxygen or oxygen donors. The presence of alkali metal salts or alkaline earth metal salts of organic carboxylic acids (with 5 to 14 carbon atoms) acts as catalysts, enhancing selectivity and yield without heavy metal catalysts.Formation of Dihydroperoxides

The oxidation produces 2,6-dialkylnaphthalene dihydroperoxides, which precipitate upon cooling. These intermediates are isolated by filtration and recrystallization.Hydrolysis of Dihydroperoxides

The dihydroperoxides are then hydrolyzed in polar solvents such as methanol, using mineral acids or acid ion exchangers as catalysts, at 40° to 65° C for 10 to 40 minutes. This step converts the peroxides into dihydroxylated products.Purification

After hydrolysis, methanol is removed, and non-polar solvents like hexane or petroleum ether are added to precipitate the product, which is then washed and dried to yield high-purity dihydroxynaphthalene derivatives.

While this process is primarily for 2,6-dihydroxynaphthalene, the principles of oxidation and hydrolysis could be adapted for synthesizing this compound analogs, especially when starting from dialkylnaphthalene precursors.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

The hydrolysis method from naphthalene-1,5-disulfonic acid is well-established and provides a reliable route to this compound with minimal side products. The reaction mechanism involves nucleophilic attack on sulfonic acid groups, leading to substitution by hydroxyl and carboxyl groups.

The oxidation-hydrolysis method, although more complex, offers an environmentally friendlier approach by avoiding heavy metal catalysts and using oxygen as the oxidant. The use of alkali metal salts of organic acids as catalysts enhances selectivity and yield, which is significant for industrial scalability.

Purification steps involving recrystallization and solvent washes are critical in both methods to achieve the high purity required for applications in metal-organic frameworks and coordination polymers.

The choice of solvents and reaction temperatures is crucial to optimize yield and minimize decomposition or side reactions.

Chemical Reactions Analysis

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid is used in the creation of metal-organic frameworks (MOFs) . MOFs are materials with a periodic network structure formed by the coordination of metal ions and organic ligands . The structure of This compound, which features both carboxylic acid and hydroxyl groups, allows for multiple coordination sites with metal ions.

Charge-controlling agent this compound is used as a charge-controlling agent in electrostatographic developer toner .

Coordination Polymers As a ligand, this compound can form coordination polymers with various metal ions. The specific metal ion significantly impacts the thermal stability of the polymer. For instance, polymers formed with zinc (Zn) or thorium (Th) demonstrate higher thermal stability compared to those formed with metals prone to changes in ionic valency, such as iron (Fe) or nickel (Ni). This difference arises from the nature of the coordination bonds formed; stronger, more stable coordination bonds contribute to a higher decomposition temperature for the resulting polymer.

Sorption Properties Metal-organic frameworks (MOFs) based on this compound exhibit sorption properties that are influenced by their pore size and chemical structure . These MOFs have potential applications in the adsorption of gases such as carbon dioxide (), hydrogen (), and carbon monoxide (CO) .

Mechanism of Action

The mechanism of action of 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid involves its electron-donating properties, which allow it to adsorb well to electron-deficient sites . This property enables it to form strong dispersive interactions and complexes with cations, making it useful in various applications.

Comparison with Similar Compounds

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid can be compared with other similar compounds, such as:

1,5-Dihydroxynaphthalene: This compound is prepared from naphthalene-1,5-disulfonic acid and is used in the production of diazo dyes and juglone.

2,6-Naphthalenedicarboxylic acid: This compound is used in the production of polyesters and has different chemical properties compared to this compound.

This compound stands out due to its unique electron-donating properties and strong dispersive interactions, making it valuable in various scientific and industrial applications.

Biological Activity

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid (also known as 1,5-N-2,6) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula: C₁₂H₈O₆

- Molecular Weight: 248.19 g/mol

- CAS Number: 25543-68-4

- Density: 1.706 g/cm³

- Boiling Point: 503.2 °C at 760 mmHg

- Flash Point: 272.2 °C

Biological Activities

- Antiproliferative Effects

-

Coordination Complexes

- The compound forms coordination polymers with metals such as zinc (Zn), nickel (Ni), aluminum (Al), and iron (Fe³⁺). These complexes have shown enhanced biological activities, including improved stability and bioavailability . Specifically, Zn-1,5-N-2,6 has been noted for its superior properties in biological applications.

- Antioxidant Activity

- Enzymatic Interactions

Case Studies

Case Study 1: Antiproliferative Activity

In a controlled experiment assessing the antiproliferative effects of various hydroxynaphthalenes on cancer cell lines, it was found that this compound had a notable IC₅₀ value indicating its effectiveness in inhibiting cell proliferation in vitro .

Case Study 2: Coordination Polymers

A study focused on the synthesis of coordination polymers using this compound with transition metals revealed that these complexes could enhance drug delivery systems due to their stability and biocompatibility .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as hydroxylation and carboxylation of naphthalene derivatives. For example, carboxylation of 1,5-dihydroxynaphthalene under acidic conditions using catalysts like sulfuric acid or metal oxides can yield the dicarboxylic acid derivative. Purity (>98%) is achieved via recrystallization in polar solvents (e.g., ethanol/water mixtures) followed by HPLC or NMR validation . Safety protocols, including fume hood use and PPE (gloves, goggles), are critical due to the compound’s irritant properties .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Melting Point : Determined via differential scanning calorimetry (DSC).

- Solubility : Tested in solvents like DMSO, ethanol, and water; limited aqueous solubility is common .

- Stability : Assessed via thermogravimetric analysis (TGA) under nitrogen to detect decomposition temperatures.

- Spectroscopic Data : FT-IR for hydroxyl/carboxyl groups and / NMR for structural confirmation. Reference spectra from databases like NIST are recommended .

Q. What are the primary hazards associated with handling this compound, and how can exposure be mitigated?

- Methodological Answer : The compound is classified as a skin and eye irritant (Category 2/2A). Researchers must:

- Use fume hoods and local exhaust ventilation.

- Wear nitrile gloves, lab coats, and sealed goggles.

- Store in airtight containers at 2–8°C, away from oxidizers and bases to prevent reactive degradation .

Advanced Research Questions

Q. How can this compound be utilized in designing coordination polymers or metal-organic frameworks (MOFs)?

- Methodological Answer : The dicarboxylate groups in this compound act as bridging ligands for metal ions (e.g., Zn, Cu). For example:

- Synthesize a 2D polymer by refluxing the acid with zinc nitrate in DMF/water, yielding structures analogous to [Zn(NDC)(DEF)] (NDC = naphthalenedicarboxylate) .

- Monitor crystallinity via X-ray diffraction and assess porosity via BET surface area analysis .

Q. What strategies resolve contradictions in reported adsorption properties of this compound for environmental applications?

- Methodological Answer : Discrepancies in adsorption efficiency (e.g., for heavy metals) may arise from variations in:

- pH : Optimize between 5–7 to balance ligand deprotonation and metal precipitation.

- Ligand Functionalization : Crosslinking with biopolymers (e.g., chitosan) enhances adsorption capacity, as seen in pyridine-2,6-dicarboxylic acid analogs .

- Validate results using ICP-MS and compare with computational models (DFT) to identify binding mechanisms .

Q. How does the compound’s electronic structure influence its luminescent or catalytic behavior in lanthanide complexes?

- Methodological Answer : The conjugated π-system and chelating carboxylate groups enable energy transfer to lanthanide ions (e.g., Eu, Tb). Key steps:

- Synthesize complexes by mixing the acid with lanthanide salts in ethanol/water under inert atmospheres.

- Measure luminescence lifetimes and quantum yields using time-resolved spectroscopy.

- Compare triplet energy levels (via UV-Vis/fluorescence) to ensure resonance with lanthanide excited states .

Key Considerations for Researchers

- Contradictions in Data : Variability in reported adsorption capacities or catalytic activity may stem from differences in synthetic routes or characterization techniques. Cross-validate findings using multiple analytical methods .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for acidic degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.